4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid
Description
4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid is an organic compound that features a furan ring substituted with a fluorophenyl group, a cyano group, and a benzoic acid moiety
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-17-7-5-14(6-8-17)19-10-9-18(25-19)11-16(12-22)13-1-3-15(4-2-13)20(23)24/h1-11H,(H,23,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDUBYPKOFLHNV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the furan ring and the benzoic acid moiety. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-cyano-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-[(E)-1-cyano-2-[5-(4-bromophenyl)furan-2-yl]ethenyl]benzoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[(E)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl]benzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
